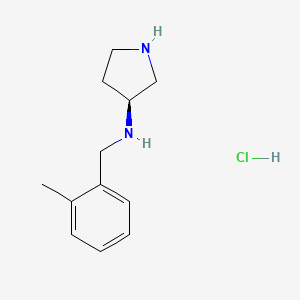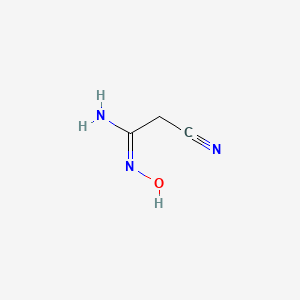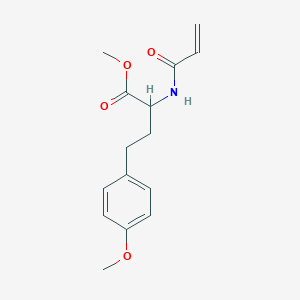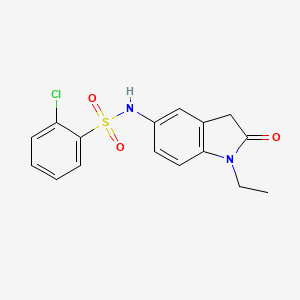
Diethyl 2-ethyl-2-fluoropropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-ethyl-2-fluoropropanedioate, also known as DEEP, is a fluorinated compound that has gained significant attention in recent years due to its unique chemical properties. The compound is commonly used in scientific research as a reagent for organic synthesis, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of applications. In
Scientific Research Applications
Fluorinating Agents
Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) has been identified as a crystalline fluorinating agent that exhibits enhanced thermal stability and ease of handling compared to traditional reagents. This agent, which can be derived from processes involving Diethyl 2-ethyl-2-fluoropropanedioate, facilitates the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides with superior selectivity and efficiency, minimizing side product formation (L’Heureux et al., 2010).
Synthesis of Fluorinated Compounds
Diethyl 2-fluoromalonate ester, closely related to Diethyl 2-ethyl-2-fluoropropanedioate, serves as a pivotal building block in the synthesis of fluorinated compounds, including 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This is achieved through nucleophilic aromatic substitution reactions followed by a series of esterification and reductive cyclisation processes, showcasing the compound's utility in creating structurally diverse fluorinated molecules (Harsanyi et al., 2014).
Electron-Injecting Materials for Polymer LEDs
In the realm of materials science, Diethyl 2-ethyl-2-fluoropropanedioate-related compounds have been synthesized for use as electron-injecting and transporting materials in polymer light-emitting diodes (PLEDs). The unique solubility of these materials in polar solvents positions them as excellent candidates for multilayer solution-processed PLEDs, contributing to enhanced device performance (Huang et al., 2009).
Anti-Inflammatory Analogues
Research into anti-inflammatory compounds has led to the development of α-fluoro analogues of α-arylpropionic acids. Diethyl 2-ethyl-2-fluoropropanedioate plays a role in the synthesis of these analogues, providing a pathway to explore novel therapeutic agents with potential anti-inflammatory properties (Schlosser et al., 1996).
Asymmetric Synthesis
The compound has been utilized in Pd-catalyzed asymmetric allylic alkylation reactions, leading to the synthesis of α-fluorophosphonates. These reactions highlight the compound's significance in creating molecules with chiral centers, underscoring its importance in the synthesis of complex organic molecules with high selectivity (Huang et al., 2014).
properties
IUPAC Name |
diethyl 2-ethyl-2-fluoropropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXLOQGNAMZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-fluoropropanedioate | |
CAS RN |
1578-75-2 |
Source


|
| Record name | 1,3-diethyl 2-ethyl-2-fluoropropanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)

![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)
![4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2695229.png)



![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)

![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)

